

identifying and preventing nuclease contamination in samples

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Technical Support Center: Nuclease Contamination

Welcome to the technical support center for identifying and preventing nuclease contamination in your samples. This resource provides troubleshooting guides and frequently asked questions to help researchers, scientists, and drug development professionals ensure the integrity of their nucleic acid experiments.

Nucleases, enzymes that degrade nucleic acids, are ubiquitous and notoriously resilient, posing a significant threat to experiments involving RNA and DNA.^{[1][2]} Even minuscule amounts of nuclease contamination can lead to sample degradation, inconsistent results, and experimental failure. This guide will help you identify the sources of contamination, detect nuclease activity, and effectively decontaminate your laboratory environment and reagents.

Frequently Asked Questions (FAQs)

Q1: What are the primary sources of nuclease contamination in a laboratory?

A1: Nuclease contamination can originate from various sources, making it a persistent challenge. Key sources include:

- Personnel: Human skin, hair, saliva, and perspiration are rich in nucleases, particularly RNases.^{[1][3][4][5]} Ungloved hands are a major source of contamination.^{[3][5]}

- Environment: Dust, aerosols, and airborne microbes (bacteria and fungi) present in the laboratory environment can carry nucleases.[3][6]
- Reagents and Solutions: Water and buffers can be contaminated if not properly treated.[3][6] Commercially prepared enzymes, such as those used in plasmid preparations, can also be a source of contaminating nucleases.[3][5]
- Laboratory Surfaces and Equipment: Benchtops, pipettors, glassware, plasticware, and electrophoresis equipment can all harbor nucleases.[3][6][7][8]
- Consumables: Non-certified pipette tips and tubes can be a source of contamination.[3][5] Autoclaving alone is not always sufficient to eliminate nuclease activity, as some RNases can renature upon cooling.[3][5]

Q2: My RNA/DNA sample is degraded. How can I determine if nuclease contamination is the cause?

A2: Sample degradation is a common indicator of nuclease contamination. To confirm this, you can perform a nuclease activity assay. There are several methods available:

- Gel-Based Assay: This is a straightforward method to visualize nuclease activity. Incubate a known intact RNA or DNA substrate (e.g., a plasmid or a specific RNA transcript) with the suspected contaminated sample or solution.[4] Run the mixture on an **agarose** or polyacrylamide gel.[9] Degradation of the substrate, observed as smearing or a decrease in band intensity compared to a negative control, indicates nuclease activity.[9]
- Fluorescence-Based Assays: These assays are highly sensitive and can provide quantitative results. They utilize oligonucleotide probes labeled with a fluorophore and a quencher.[10] In the presence of nucleases, the probe is cleaved, separating the fluorophore from the quencher and resulting in a detectable fluorescent signal.[11][12] Commercial kits like RNaseAlert™ and DNaseAlert™ are available for this purpose.[11]

Q3: What are the best practices for maintaining a nuclease-free work environment?

A3: Establishing and following strict aseptic techniques is crucial for preventing nuclease contamination. Key practices include:

- **Dedicated Workspace:** Designate a specific area for nuclease-sensitive work, particularly for RNA experiments.[4][7]
- **Personal Protective Equipment (PPE):** Always wear gloves and a clean lab coat.[4][7] Change gloves frequently, especially after touching non-decontaminated surfaces like door handles or keyboards.[7]
- **Use of Certified Nuclease-Free Consumables:** Use pipette tips, tubes, and reagents that are certified to be nuclease-free.[1][3][4] Barrier tips are highly recommended to prevent cross-contamination through pipettes.[7]
- **Proper Handling of Consumables:** When using a new bag of tubes or tips, pour them out onto a decontaminated surface instead of reaching into the bag.[13] Aliquot reagents into smaller, single-use volumes to avoid contaminating stock solutions.
- **Regular Decontamination:** Routinely clean benchtops, pipettes, and equipment with a commercial nuclease decontamination solution (e.g., RNaseZap™, Nuclease Away) or a laboratory-prepared solution.[7][8][14][15][16]

Troubleshooting Guide

| Issue | Possible Cause | Recommended Action |
|---|---|--|
| RNA/DNA degradation in multiple experiments | Widespread nuclease contamination of workspace, equipment, or reagents. | <ol style="list-style-type: none">1. Thoroughly decontaminate the entire workspace, including benchtops, pipettes, and centrifuges, using a nuclease decontamination solution.[7][8]2. Test all reagents (water, buffers, enzymes) for nuclease activity using a fluorescent or gel-based assay.[8][11]3. Replace any contaminated reagents with new, certified nuclease-free stock. |
| Degradation in a specific experiment | Contamination of a single reagent or sample. | <ol style="list-style-type: none">1. Aliquot all reagents and use fresh aliquots for each experiment.2. Test each component of the reaction mixture for nuclease activity to pinpoint the source of contamination.3. If the sample itself is the source (endogenous nucleases), consider using nuclease inhibitors.[3][7] |
| Inconsistent or failed PCR/RT-PCR results | Nuclease contamination degrading template nucleic acid or primers. | <ol style="list-style-type: none">1. Ensure the use of PCR-grade, nuclease-free water.[17]2. Use dedicated pipettes and filter tips for PCR setup.[7]3. Maintain a unidirectional workflow, separating pre-PCR and post-PCR areas to prevent carryover contamination.[17] [18] |
| Smearing of RNA on a gel | RNase contamination. | <ol style="list-style-type: none">1. Prepare all solutions for gel electrophoresis with DEPC- |

treated water or certified nuclease-free water.^[7]^[19] 2. Decontaminate the electrophoresis tank and combs with 3% hydrogen peroxide followed by a thorough rinse with nuclease-free water.^[19] 3. Add an RNase inhibitor to the sample loading buffer.

Decontamination Strategies

A multi-faceted approach is the most effective way to eliminate nuclease contamination.

| Method | Application | Procedure | Notes |
|--------------------------------------|--|--|---|
| Commercial Decontamination Solutions | Benchtops, pipettes, plasticware, glassware | Spray or wipe the surface with the solution, wait for the recommended time, then rinse thoroughly with nuclease-free water and dry. [14] | Effective against both RNases and DNases. Examples include RNaseZap™, Nuclease Away. [8] [16] |
| Baking | Glassware, metalware | Bake at 180-300°C for at least 2 hours. [7] [19] | Not suitable for plastics or solutions. |
| DEPC Treatment | Water, buffers (non-amine based) | Add 0.1% (v/v) DEPC to the solution, incubate for at least 2 hours at 37°C (or overnight at room temperature), then autoclave to inactivate DEPC. [7] [19] | DEPC is a suspected carcinogen and reacts with Tris and HEPES buffers. [7] [19] |
| Hydrogen Peroxide | Polycarbonate, polystyrene (e.g., gel tanks) | Soak in 3% hydrogen peroxide for 10 minutes, then rinse extensively with nuclease-free water. [19] | |
| UV Irradiation | Surfaces | Expose surfaces to UV light. | Can irreversibly inactivate RNase. |
| Nuclease Inhibitors | Enzymatic reactions | Add a commercially available RNase or DNase inhibitor to your reaction mix. | Useful for protecting samples from endogenous nucleases or low-level contamination. [3] [7] |

Experimental Protocols

Protocol 1: Gel-Based Nuclease Detection Assay

This protocol allows for the qualitative assessment of nuclease contamination in a liquid sample.

Materials:

- Suspected contaminated solution
- Intact nucleic acid substrate (e.g., supercoiled plasmid DNA for DNase detection, a specific RNA transcript for RNase detection)
- Nuclease-free water
- Appropriate reaction buffer (e.g., 10x reaction buffer for the nuclease)
- Proteinase K
- SDS (10% solution)
- **Agarose** gel and electrophoresis system
- Nuclease-free loading dye
- Positive control (e.g., purified DNase I or RNase A)
- Negative control (nuclease-free water instead of the test sample)

Procedure:

- Set up the following reactions in nuclease-free microcentrifuge tubes:
 - Test Sample: 50 ng of nucleic acid substrate, 1.5 μ L of 10x reaction buffer, 3 μ L of the suspected solution, and nuclease-free water to a final volume of 15 μ L.[\[20\]](#)
 - Positive Control: 50 ng of nucleic acid substrate, 1.5 μ L of 10x reaction buffer, a small amount of purified nuclease, and nuclease-free water to a final volume of 15 μ L.

- Negative Control: 50 ng of nucleic acid substrate, 1.5 μ L of 10x reaction buffer, 3 μ L of nuclease-free water, and nuclease-free water to a final volume of 15 μ L.[\[20\]](#)
- Incubate all reactions at 37°C for 16 to 24 hours.[\[8\]](#) For a quicker screen, a 90-minute incubation can be used.[\[20\]](#)
- Stop the reaction by adding Proteinase K (to a final concentration of 1 mg/mL) and SDS (to a final concentration of 0.5%).[\[20\]](#)
- Incubate at 37°C for 1 hour to digest the nuclease.[\[20\]](#)
- Add nuclease-free loading dye to each sample.
- Run the samples on an **agarose** gel.
- Visualize the bands under UV light. Degradation of the nucleic acid substrate in the test sample lane (smearing or loss of the primary band) compared to the negative control indicates nuclease contamination.

Protocol 2: Using a Commercial Nuclease Decontamination Solution

This protocol describes the general use of spray-based decontamination solutions.

Materials:

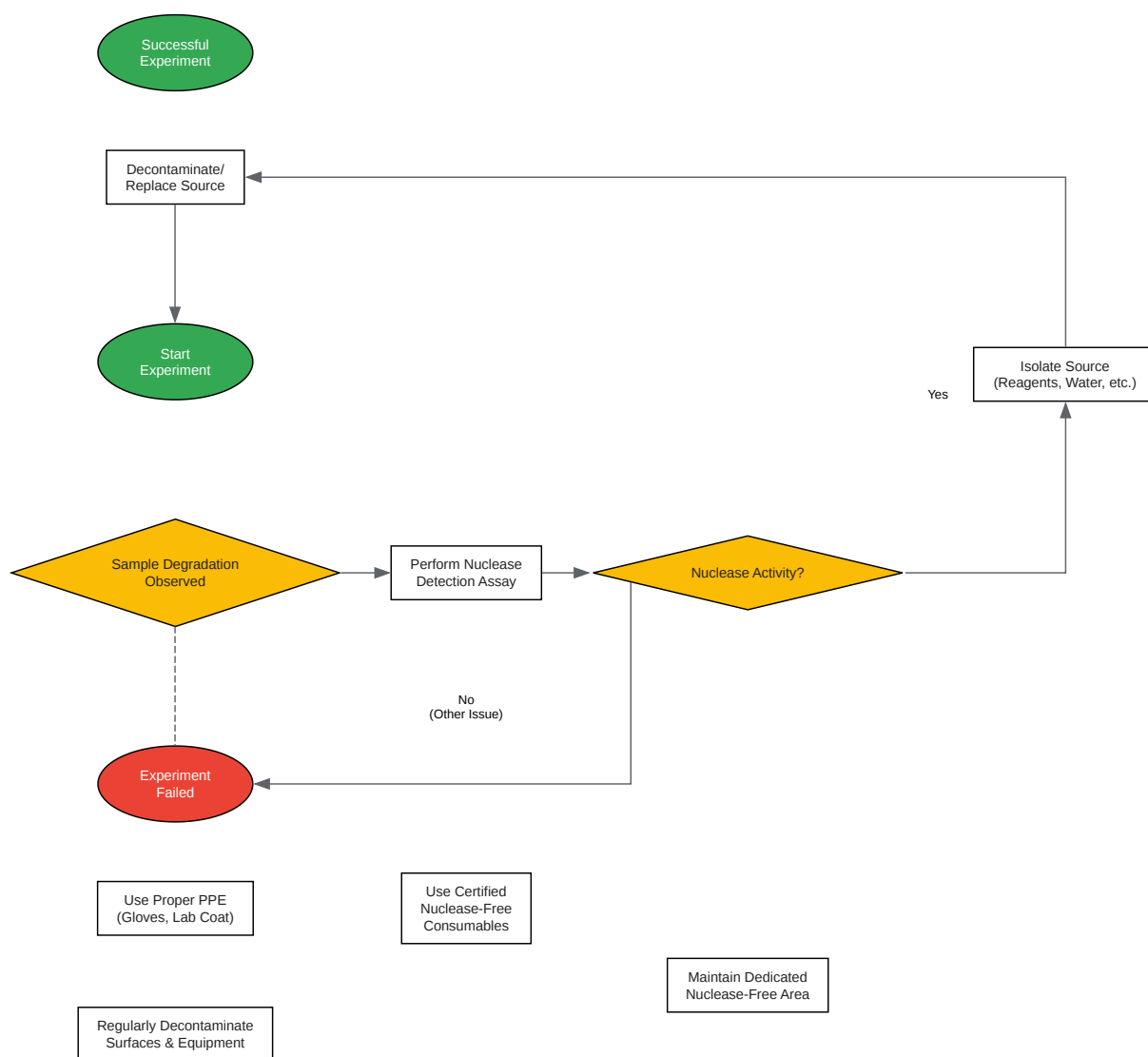
- Commercial nuclease decontamination solution (e.g., RNaseZap™)
- Nuclease-free water
- Clean paper towels

Procedure:

- For Surfaces (Benchtops, etc.):
 - Apply the decontamination solution liberally to the surface.

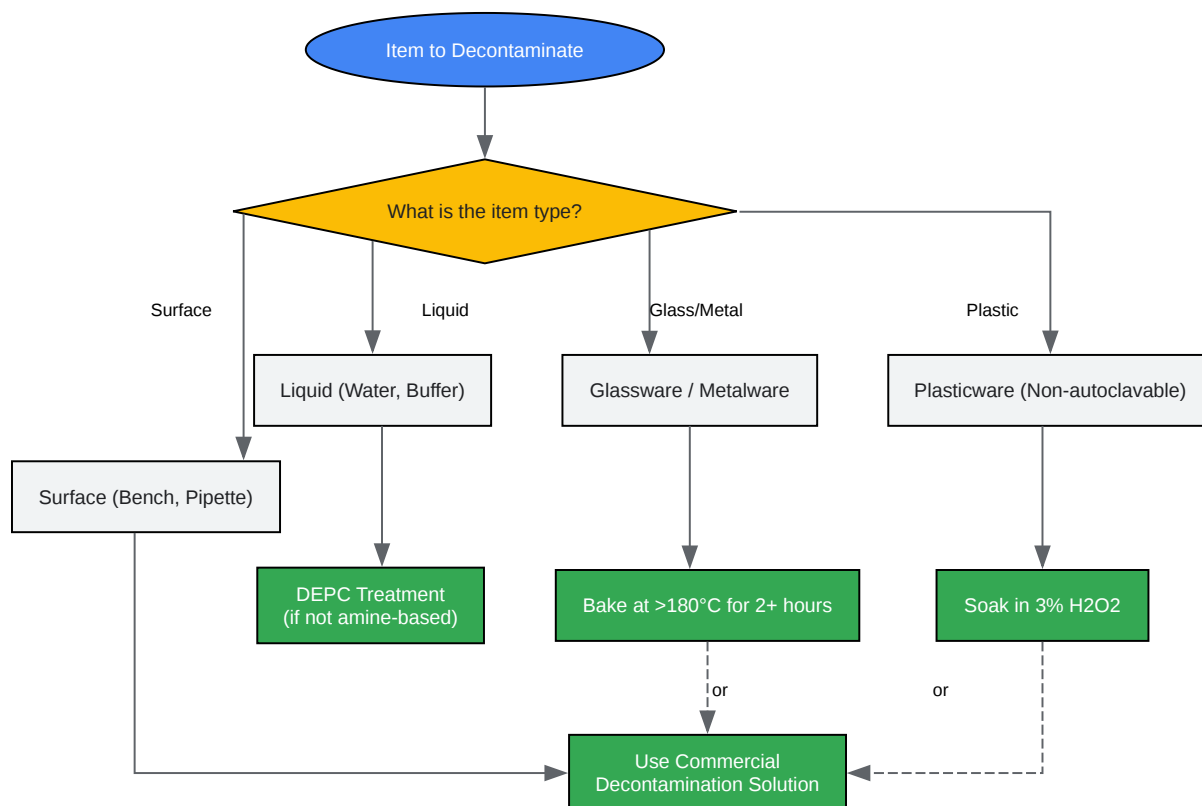
- Wipe the entire surface thoroughly with a clean paper towel.
- Rinse the surface with nuclease-free water.
- Dry with a clean paper towel.
- For Lab Equipment (Pipettors, etc.):
 - Apply the solution to a paper towel and wipe all exposed surfaces of the equipment.
 - Rinse thoroughly with nuclease-free water.
 - Dry with a clean paper towel.
- For Glassware and Plastic Vessels:
 - Spray the solution on the entire surface of the vessel.
 - Incubate for 3-5 minutes.
 - Rinse 2-3 times with nuclease-free water.
 - Allow to air dry.[\[14\]](#)

Visual Guides



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Caption: General workflow for preventing and troubleshooting nuclease contamination.



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Caption: Decision tree for selecting an appropriate decontamination method.

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